molecular formula C22H16ClN3O3S B3661312 2-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-1-(4-nitrophenyl)ethanone

2-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-1-(4-nitrophenyl)ethanone

Cat. No.: B3661312
M. Wt: 437.9 g/mol
InChI Key: PHIXVISKNZGKFV-UHFFFAOYSA-N
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Description

2-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-1-(4-nitrophenyl)ethanone is a complex organic compound with a unique structure that combines a benzimidazole core with a sulfanyl and nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-1-(4-nitrophenyl)ethanone typically involves multiple steps, starting with the preparation of the benzimidazole core This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone

The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol or thiolate reacts with the benzimidazole intermediate. Finally, the nitrophenyl ethanone moiety is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-1-(4-nitrophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-1-(4-nitrophenyl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzimidazole core is known to interact with various biological targets, while the sulfanyl and nitrophenyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-4-chlorophenol: Shares the chlorophenyl group but lacks the benzimidazole and nitrophenyl moieties.

    Dichloroaniline: Contains a similar aromatic structure with chlorine substituents but differs significantly in overall structure and properties.

Uniqueness

2-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-1-(4-nitrophenyl)ethanone is unique due to its combination of a benzimidazole core with both sulfanyl and nitrophenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-1-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3S/c23-18-6-2-1-5-16(18)13-25-20-8-4-3-7-19(20)24-22(25)30-14-21(27)15-9-11-17(12-10-15)26(28)29/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIXVISKNZGKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-1-(4-nitrophenyl)ethanone
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2-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-1-(4-nitrophenyl)ethanone
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2-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-1-(4-nitrophenyl)ethanone

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